methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Overview
Description
Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, an ethoxy-substituted phenyl group, and a propanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and ®-3-amino-3-(2-ethoxyphenyl)propanoic acid.
Formation of the Ester: The carboxylic acid group of ®-3-amino-3-(2-ethoxyphenyl)propanoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-3-phenylpropanoate hydrochloride: Lacks the ethoxy group on the phenyl ring.
Ethyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZOHYJGNLMEQ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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